molecular formula C7H10N2 B184052 2,6-Dimethylpyridin-4-amine CAS No. 3512-80-9

2,6-Dimethylpyridin-4-amine

Cat. No.: B184052
CAS No.: 3512-80-9
M. Wt: 122.17 g/mol
InChI Key: ZJXMKPARTVOUAM-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridin-4-amine is an organic compound with the molecular formula C₇H₁₀N₂. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and an amino group at the 4 position on the pyridine ring. This compound is a pale yellow solid and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dimethylpyridin-4-amine typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be further reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Produces N-oxides.

    Reduction: Can yield fully reduced amines.

    Substitution: Results in various substituted pyridines depending on the reagents used.

Scientific Research Applications

2,6-Dimethylpyridin-4-amine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyridin-4-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,6-lutidine
  • 2,6-Dimethyl-4-aminopyridine
  • 2-Amino-5-bromo-4,6-dimethylpyridine

Uniqueness

2,6-Dimethylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

2,6-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXMKPARTVOUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188621
Record name 2,6-Dimethylpyridin-4-amine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-80-9
Record name 2,6-Dimethyl-4-pyridinamine
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Record name 4-Amino-2,6-dimethylpyridine
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Record name 3512-80-9
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Record name 2,6-Dimethylpyridin-4-amine
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Record name 2,6-dimethylpyridin-4-amine
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Record name 4-AMINO-2,6-DIMETHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 4-Nitro-2,6-lutidine 1-oxide (21, 5.1 g, 30 mmol), palladized charcoal (10% Pd, 1 g) and acetic acid (2 ml) in methanol (200 ml) is hydrogenated under pressure (40 psi) over 10 hours using a hydrogenation apparatus. The reaction is followed with LC-MS. After filtration, the filtrate is concentrated. The remaining oil is further dried by lyophilization, yielding 4.5 g of 4-amino-2,6-lutidine (22) containing approximately 15% acetic acid. 1H NMR (300 MHz, CDCl3) δ 2.3 (s, 6H), 7.2 (s, 2H). MS, m/z 123 (M+1), 243 (2M−1).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Dimethyl-4-nitro-pyridine 1-oxide (9.62 g, 57 mmol) is dissolved in AcOH (300 mL) and Fe (powder, 29 g) is added. The mixture is stirred for 1 h at 100° C. The mixture is cooled to r.t. and filtered. The filtercake is thoroughly washed with AcOH and then discarded. The filtrate is evaporated, diluted with water (100 mL), basified with NaOH (1 M, 100 mL), filtered from the formed precipitate and the filtrate is extracted with CHCl3 (10×50 mL). The combined organic extracts are dried (Na2SO4), filtered and evaporated. The residue is crystallized from heptane-CHCl3 to provide the title compound.
Quantity
9.62 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
29 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-amino-2,6-dimethylpyridine a promising catalyst for this specific reaction?

A1: While the provided research paper [] doesn't delve into the specific mechanistic interactions of 4-amino-2,6-dimethylpyridine with the reactants, its efficacy likely stems from the presence of the amine group. This group can act as a Lewis base, potentially activating the CO2 molecule or the 2-aminobenzonitrile towards nucleophilic attack. Furthermore, the researchers functionalized carbon nanofibers (CNFs) with 4-amino-2,6-dimethylpyridine. This suggests the molecule plays a role in anchoring to the CNFs, creating a heterogeneous catalytic system. The combination of the amine group and its ability to functionalize CNFs makes 4-amino-2,6-dimethylpyridine a promising metal-free catalyst for this reaction.

Q2: The research mentions the reaction is enhanced in water. How might 4-amino-2,6-dimethylpyridine contribute to this enhancement?

A2: The paper states that the functionalized CNFs "exhibited a remarkable enhancement in reaction rates and provided high to excellent yield of the products" when water was used as the reaction medium []. While the exact mechanism is not discussed, it is possible that 4-amino-2,6-dimethylpyridine, due to its amine and methyl substituents, enhances the solubility of the reactants in water or improves the interaction between the reactants and the catalytic sites on the CNFs. Further research is needed to fully elucidate the role of 4-amino-2,6-dimethylpyridine in the water-enhanced reaction process.

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